2-Ethoxy-3-fluoro-4-methylbenzaldehyde
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Overview
Description
2-Ethoxy-3-fluoro-4-methylbenzaldehyde is an organic compound with the molecular formula C10H11FO2. It is a derivative of benzaldehyde, featuring ethoxy, fluoro, and methyl substituents on the benzene ring. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where benzaldehyde is treated with ethyl alcohol, fluorine, and methylating agents under controlled conditions .
Industrial Production Methods
In industrial settings, the production of 2-Ethoxy-3-fluoro-4-methylbenzaldehyde may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-3-fluoro-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy, fluoro, and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 2-Ethoxy-3-fluoro-4-methylbenzoic acid.
Reduction: Formation of 2-Ethoxy-3-fluoro-4-methylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Ethoxy-3-fluoro-4-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-3-fluoro-4-methylbenzaldehyde depends on its interactions with specific molecular targets. The ethoxy, fluoro, and methyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and result in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-4-fluoro-3-methylbenzaldehyde
- 3-Fluoro-4-methylbenzaldehyde
- 4-Ethoxy-3-fluoro-2-methylbenzaldehyde
Uniqueness
2-Ethoxy-3-fluoro-4-methylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C10H11FO2 |
---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
2-ethoxy-3-fluoro-4-methylbenzaldehyde |
InChI |
InChI=1S/C10H11FO2/c1-3-13-10-8(6-12)5-4-7(2)9(10)11/h4-6H,3H2,1-2H3 |
InChI Key |
YZLRHOIYMLISTB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)C)C=O |
Origin of Product |
United States |
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